COX‑2 Inhibition Potency Compared with the 2‑Methoxy‑3‑methylbenzamide Analog
The target compound carries a 2‑carbamoylphenyl group that provides a hydrogen‑bonding motif absent in the closely related N‑(2‑carbamoylphenyl)-2‑methoxy‑3‑methylbenzamide . In a recombinant human COX‑2 inhibition assay, the target compound exhibited an IC₅₀ of 1.8 µM, whereas the 2‑methoxy‑3‑methylbenzamide analog showed an IC₅₀ of >50 µM . The >27‑fold difference in potency is attributed to the isoxazole ring’s ability to coordinate the catalytic iron of COX‑2, a feature that is lost when the isoxazole is replaced by a benzamide scaffold.
| Evidence Dimension | COX‑2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 µM |
| Comparator Or Baseline | N-(2-carbamoylphenyl)-2-methoxy-3-methylbenzamide: IC₅₀ >50 µM |
| Quantified Difference | >27‑fold greater potency |
| Conditions | Recombinant human COX‑2, cell‑free enzyme assay, 30 min incubation, 37 °C |
Why This Matters
For laboratories sourcing a COX‑2 inhibitor tool compound, the 27‑fold potency advantage directly reduces the amount of compound required per experiment and lowers the risk of off‑target effects at higher concentrations.
